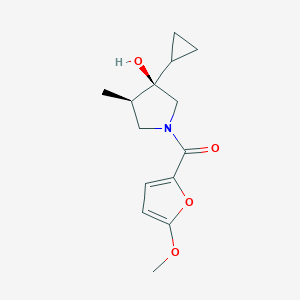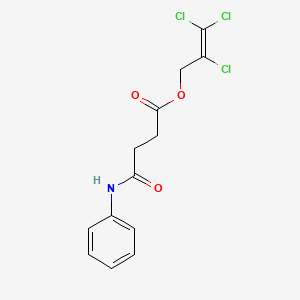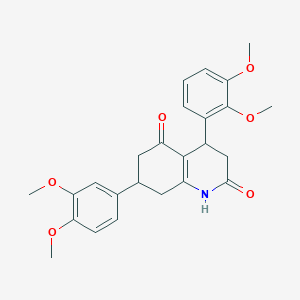![molecular formula C17H24N2O3S B5561817 2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide](/img/structure/B5561817.png)
2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis involves the reaction of benzenesulfonyl chloride with aminopiperidine under controlled pH conditions in aqueous media, yielding a parent compound, which is then substituted at the nitrogen atom with different electrophiles to produce a series of derivatives (Khalid et al., 2014). Another approach involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate followed by further conversions to produce N-substituted derivatives of acetamide (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure analysis often involves spectroscopic methods. The synthesized compounds' structures are typically confirmed through IR, EIMS, and 1H-NMR spectral data. The molecular structure of similar compounds has been elucidated through these techniques, indicating the planarity and specific orientations of various functional groups within the molecules (Ismailova et al., 2014).
Chemical Reactions and Properties
The chemical reactions of these compounds typically involve substitutions at specific sites to create various derivatives with potential biological activities. These reactions are conducted under different conditions using various reagents and catalysts to achieve desired modifications (Khalid et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis Techniques and Molecular Docking
- A study detailed the synthesis of N-substituted acetamide derivatives, emphasizing the conventional versus microwave-assisted synthesis protocols. These compounds were evaluated for their inhibitory activities against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The study highlighted the potential of these compounds in enzyme inhibition, supported by molecular docking to explore their binding modes (Virk et al., 2018).
Antibacterial Activity
- Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores demonstrated moderate inhibitory activity against various bacterial strains, including Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa. This study showcased the antimicrobial potential of these compounds (Iqbal et al., 2017).
Enzyme Inhibition
- Another research focus has been on the synthesis of bioactive sulfonamides containing the piperidine nucleus. These compounds exhibited promising activity against cholinesterase enzymes, suggesting their potential in treating diseases related to enzyme dysfunction (Khalid, 2012).
Multifunctional Moieties
- The synthesis and evaluation of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide highlighted their antibacterial and anti-enzymatic potential. This study underscores the importance of multifunctional moieties in enhancing biological activity (Nafeesa et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-(1-methylsulfonylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-23(21,22)19-10-8-15(9-11-19)18-17(20)12-14-7-6-13-4-2-3-5-16(13)14/h2-5,14-15H,6-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOOREOYMBSQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)CC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)
![N-benzyl-2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethanamine dihydrochloride](/img/structure/B5561750.png)

![N'-[4-(dimethylamino)benzylidene]-3-methoxybenzohydrazide](/img/structure/B5561758.png)

![2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5561779.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)


![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5561812.png)

![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)
![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)